

physical and chemical properties of 5,12-Naphthacenequinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5,12-Naphthacenequinone**

Cat. No.: **B046369**

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5,12-Naphthacenequinone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,12-Naphthacenequinone, also known as tetracene-5,12-dione, is a polycyclic aromatic hydrocarbon that belongs to the quinone family.^[1] Its rigid, planar structure and electron-accepting properties make it a compound of significant interest in materials science, particularly in the field of organic electronics for applications such as organic field-effect transistors (OFETs) and organic photovoltaics.^[1] Furthermore, the naphthoquinone scaffold is a common motif in a variety of biologically active compounds, suggesting potential applications in medicinal chemistry and drug development.^[2] This technical guide provides a detailed overview of the physical and chemical properties of **5,12-naphthacenequinone**, along with experimental protocols for its synthesis and purification, and a discussion of its potential biological relevance.

Physical and Chemical Properties

5,12-Naphthacenequinone is a yellow to khaki-colored solid with no distinct odor.^{[1][3]} It is generally insoluble in water but shows slight solubility in solvents like chloroform, DMF, and DMSO, particularly when heated.^{[3][4]}

Table 1: Physical and Chemical Properties of 5,12-Naphthacenequinone

Property	Value	Reference(s)
Molecular Formula	C ₁₈ H ₁₀ O ₂	[5]
Molecular Weight	258.27 g/mol	[5]
CAS Number	1090-13-7	[5]
Appearance	Yellow to khaki powder/solid	[1][3]
Melting Point	282-286 °C (decomposes)	[5]
Boiling Point	361.53 °C (rough estimate)	[4]
Density	1.1584 g/cm ³ (rough estimate)	[6]
Solubility	Insoluble in water. Sparingly soluble in chloroform (heated), slightly soluble in DMF (heated) and DMSO (heated).	
IUPAC Name	Tetracene-5,12-dione	

Table 2: Spectroscopic Data for 5,12-Naphthacenequinone

Spectroscopic Technique	Key Features	Reference(s)
UV-Vis Absorption	Absorption Wavelength (λ _{max}): 296 nm (in benzene)	[7]
Molar Absorptivity (ε): 36,300 $M^{-1}cm^{-1}$ (at 296 nm in benzene)	[7]	
Infrared (IR) Spectroscopy	Data available, typically showing characteristic C=O stretching frequencies for the quinone moiety.	[8]
Nuclear Magnetic Resonance (NMR)	¹ H NMR and ¹³ C NMR spectral data are available for structural elucidation.	[9]
Mass Spectrometry	Mass spectral data is available, confirming the molecular weight.	[10]

Experimental Protocols

Synthesis of 5,12-Naphthacenequinone via Diels-Alder Reaction

A common and effective method for the synthesis of the **5,12-naphthacenequinone** core is through a Diels-Alder reaction.^[1] This approach involves the [4+2] cycloaddition of an in-situ generated diene, such as isobenzofuran, with a dienophile, in this case, 1,4-naphthoquinone.
^[1]

Materials:

- Phthalaldehyde
- Triethylsilane (HSiEt₃)
- Scandium(III) triflate (Sc(OTf)₃) (catalyst)

- Toluene (anhydrous)
- 1,4-Naphthoquinone
- Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

- In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve phthalaldehyde and triethylsilane in anhydrous toluene.
- Add a catalytic amount of scandium(III) triflate to the solution.
- Heat the reaction mixture to 135 °C to facilitate the in-situ formation of the isobenzofuran intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC).
- Once the formation of the isobenzofuran intermediate is complete, add 1,4-naphthoquinone to the reaction mixture.
- Continue heating the mixture at reflux to allow the Diels-Alder reaction to proceed. Monitor the reaction for completion using TLC.
- Upon completion, cool the reaction mixture to room temperature. The product, **5,12-naphthacenequinone**, will precipitate out of the solution.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with cold toluene to remove any unreacted starting materials and soluble impurities.[\[1\]](#)

Purification of **5,12-Naphthacenequinone**

The crude **5,12-naphthacenequinone** can be purified by recrystallization or column chromatography.

Recrystallization:

- Dissolve the crude solid in a minimum amount of a suitable hot solvent. Toluene has been reported as a potential solvent.^[1] Other common solvents for recrystallization of similar compounds include ethanol, acetone, ethyl acetate, or mixtures such as ethanol-water or ethyl acetate-hexane.^[4]
- If colored impurities are present, they can be removed by adding a small amount of activated charcoal to the hot solution and then filtering the hot solution through a fluted filter paper.
- Allow the hot, saturated solution to cool slowly to room temperature, which will induce the formation of crystals.
- Further cooling in an ice bath can maximize the yield of the purified product.
- Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum.^[4]

Column Chromatography:

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
- Pack a chromatography column with the slurry.
- Dissolve the crude **5,12-naphthacenequinone** in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
- Load the sample onto the top of the silica gel column.
- Elute the column with a suitable mobile phase, starting with a non-polar solvent and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
- Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified **5,12-naphthacenequinone**.[\[11\]](#)

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by **5,12-naphthacenequinone** are not extensively documented, the broader class of naphthoquinones is known for a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[\[2\]](#)[\[12\]](#)

The biological effects of naphthoquinones are often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), and their capacity to act as Michael acceptors, allowing them to form covalent bonds with biological nucleophiles such as cysteine residues in proteins.[\[13\]](#)

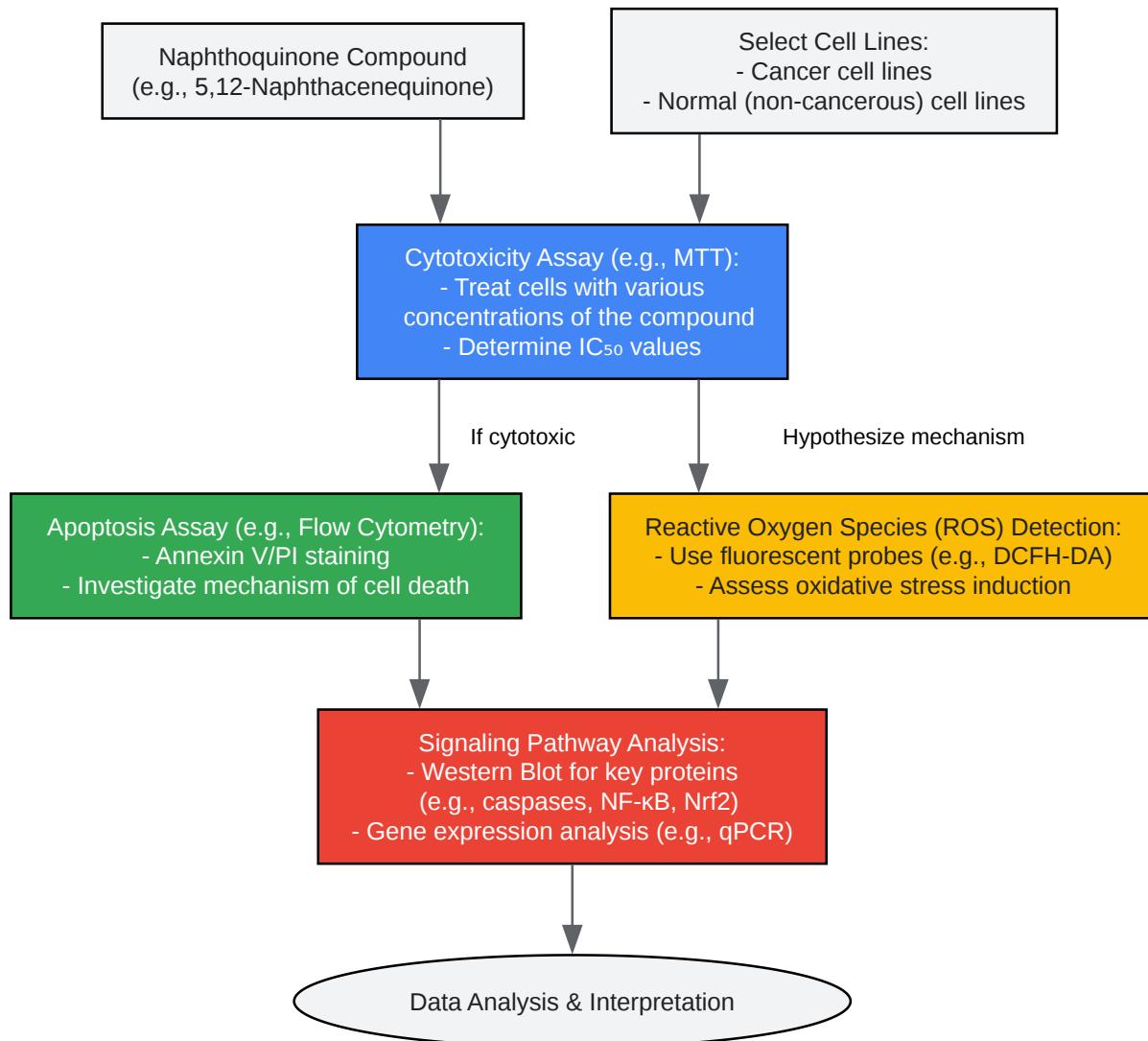
Several signaling pathways have been shown to be affected by various naphthoquinone derivatives, including:

- Induction of Apoptosis: Many naphthoquinones have been demonstrated to induce programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[\[13\]](#)
- Modulation of NF-κB Signaling: Some naphthoquinones can inhibit the activation of the transcription factor NF-κB, which plays a key role in inflammation and cancer.
- Activation of Nrf2 Pathway: The Keap1-Nrf2-ARE pathway, a critical regulator of the cellular antioxidant response, can be activated by electrophilic naphthoquinones.
- Inhibition of Topoisomerases: Certain naphthoquinone-containing compounds are known to inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[\[13\]](#)

Further research is required to elucidate the specific biological targets and signaling pathways of **5,12-naphthacenequinone**.

Visualizations

Experimental Workflow for the Synthesis of 5,12-Naphthacenequinone



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- To cite this document: BenchChem. [physical and chemical properties of 5,12-Naphthacenequinone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046369#physical-and-chemical-properties-of-5-12-naphthacenequinone>]

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